![molecular formula C9H9N3S B3345343 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole CAS No. 103851-90-7](/img/structure/B3345343.png)
4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole
Overview
Description
The compound 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole, also known as MPTI, is a sulfur-containing heterocyclic compound. It has been found to possess a wide range of biological activities and has been studied extensively in recent years.
Scientific Research Applications
4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively in the field of cancer research, where it has been shown to inhibit the growth of various cancer cells. This compound has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in various biological assays. One limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of this compound for use in various biological assays.
properties
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,3-dihydroimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(12-9(13)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNPJKGHOLXYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546462 | |
Record name | 4-Methyl-5-(pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103851-90-7 | |
Record name | 4-Methyl-5-(pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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